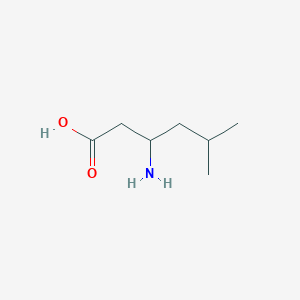

3-Amino-5-methylhexanoic acid

Overview

Description

3-Amino-5-methylhexanoic acid (CAS: 3653-34-7) is a β-amino acid with the molecular formula C₇H₁₅NO₂ and a molecular weight of 145.19 g/mol . It exists in enantiomeric forms: (R)- and (S)-3-amino-5-methylhexanoic acid (CAS: 91298-67-8 and 22818-43-5, respectively) . The compound is thermally unstable, decomposing at 280–285°C, and has a high melting point of 249–250°C . It is synthesized via reactions involving precursors like (R)- or (S)-3-amino-5-methylhexanoic acid, yielding 72–73% under optimized conditions .

Key applications include its role as a precursor in pharmaceuticals and its antifungal activity, demonstrated by a 90–100% reduction in Botrytis cinerea infections in plants . Safety data indicate hazards such as skin/eye irritation and respiratory toxicity (H302, H315, H319, H335) .

Scientific Research Applications

Pharmaceutical Applications

Peptide Synthesis

3-Amino-5-methylhexanoic acid serves as a crucial building block in the synthesis of peptides. Its structure allows for the formation of biologically active compounds, making it valuable in drug development. The compound is integral in creating therapeutic agents that target specific biological pathways, enhancing efficacy while minimizing side effects .

Neurological Research

This compound has been extensively studied for its effects on neurotransmitter systems. It is particularly relevant in research aimed at understanding and treating neurological disorders such as epilepsy and neuropathic pain. Pregabalin modulates neurotransmitter release, which can alleviate symptoms associated with these conditions .

Drug Development

In the pharmaceutical industry, this compound is used to develop new medications. Its role in modulating synaptic transmission makes it a candidate for treatments targeting various neurological and psychiatric disorders .

Biotechnology Applications

Protein Modification

In biotechnological contexts, this compound is utilized to modify proteins, enhancing their stability and functionality. This application is critical for developing therapeutic proteins that require specific modifications to improve their performance in clinical settings .

Enzyme Interaction Studies

Research involving this compound often includes studying its interaction with enzymes related to neurotransmission. Understanding these interactions can lead to advancements in drug design and therapeutic strategies .

Analytical Chemistry

Quantitative Determination

A colorimetric spectrophotometric method has been developed for the quantitative determination of this compound in pharmaceutical formulations. This method utilizes ninhydrin as a chromogenic agent, allowing for sensitive detection and analysis of the compound in various samples .

Cosmetic Industry

Skin Care Formulations

Due to its properties that enhance skin hydration and provide anti-aging benefits, this compound is also explored for use in cosmetic products. Its application in skin care formulations can improve the overall effectiveness of these products .

Case Studies and Research Findings

- Synthesis Techniques : Various methods have been employed for synthesizing this compound, including amidomalonate synthesis and reductive amination techniques. These methods ensure high purity and enantiomeric specificity essential for pharmaceutical applications .

- Therapeutic Efficacy : Clinical studies have demonstrated the efficacy of Pregabalin in treating conditions like fibromyalgia and generalized anxiety disorder, highlighting its importance in modern medicine .

- Spectroscopic Analysis : Research involving infrared (IR) spectroscopy has provided insights into the molecular structure of this compound, confirming its zwitterionic nature and aiding in understanding its reactivity and interactions .

Chemical Reactions Analysis

Enzymatic Transamination and Deamination

β-transaminases catalyze the reversible transfer of amino groups between 3-amino-5-methylhexanoic acid and α-keto acids. Mesorhizobium sp. β-transaminase converts (R)-3-amino-5-methylhexanoic acid to 5-methyl-3-oxohexanoic acid using pyruvate or 2-oxoglutarate as amino acceptors . The reaction proceeds via a Schiff base intermediate with pyridoxal-5'-phosphate (PLP), forming a ketimine intermediate before hydrolysis to the β-keto acid .

Key data:

| Enzyme Source | Substrate Specificity | Kinetic Parameter (K<sub>m</sub>) |

|---|---|---|

| Mesorhizobium sp. | (R)-enantiomer | 2.1 mM (pyruvate as acceptor) |

Acid-Catalyzed Hydrolysis and Decarboxylation

Under strongly acidic conditions (6N HCl, reflux), the compound undergoes hydrolysis of its amide derivatives. For example, 3-isobutylglutaric acid anhydride derivatives hydrolyze to regenerate this compound, with concurrent decarboxylation observed at elevated temperatures .

Reaction conditions:

Salt Formation

The amino group readily forms stable hydrochloride salts under acidic conditions. A typical procedure involves:

-

Dissolving the free base in methyl tert-butyl ether

-

Adding concentrated HCl at 0–10°C

-

Crystallizing at pH 7.5–8.0 to yield this compound hydrochloride .

Properties of hydrochloride salt:

Stereoselective Derivatization

Chiral resolution employs L-fluoro-2,3-dinitrophenyl-5-L-alanine amide for enantiomer determination via HPLC . The (S)-enantiomer shows preferential binding in β-transaminase active sites due to a conserved arginine residue (Arg144) that stabilizes the carboxylate group .

Crystallographic data (PDB: 3VOB):

| Parameter | Value |

|---|---|

| Resolution | 1.95 Å |

| Binding pocket volume | 420 ų |

| Key interactions | Arg144, Tyr59, Asp33 |

Thermal Stability and Decomposition

At temperatures exceeding 180°C, decomposition occurs via:

-

Cyclization to lactams

-

Cleavage of the β-C-N bond

Thermogravimetric analysis shows onset decomposition at 184–186°C .

Biochemical Modifications

In Pseudomonas sp. JS666, the compound participates in:

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 3-Amino-5-methylhexanoic acid, and how do they influence experimental design?

- Answer: The compound (CAS 3653-34-7) has a molecular formula of C₇H₁₅NO₂, a molecular weight of 145.19 g/mol, and a melting point of 249–250°C . These properties dictate its solubility in polar solvents (e.g., water or ethanol at elevated temperatures) and stability under standard storage conditions (ambient temperature, moisture-free). Researchers should avoid exposure to strong acids/alkalis or oxidizing agents to prevent decomposition .

Q. What synthetic routes are available for this compound, and how do reaction conditions affect yield?

- Answer: Two primary methods include:

- Hydrolysis of nitriles: Reduction of 3-cyano-5-methylhexanoic acid using catalytic hydrogenation or LiAlH₄ yields the target compound. Optimize pH (neutral to slightly acidic) and temperature (40–60°C) to minimize side reactions .

- Amino-functionalization: Hydrazine hydrate reacts with thiohydantoin derivatives under controlled conditions (reflux in ethanol, 12–24 hours) to form amino-substituted products. Yields depend on stoichiometric ratios and purity of starting materials .

Q. How can researchers validate the purity and structural integrity of this compound?

- Answer: Use a combination of:

- Spectroscopy: ¹H/¹³C NMR (δ 1.2–2.5 ppm for methyl groups; δ 3.1–3.5 ppm for amine protons) and IR (broad peak ~3300 cm⁻¹ for NH₂ stretching) .

- Chromatography: Reverse-phase HPLC with UV detection (λ = 210–220 nm) or LC-MS (m/z 145.19 for [M+H]⁺) to confirm purity >95% .

Advanced Research Questions

Q. How can enantiomeric impurities in this compound synthesis be resolved?

- Answer: Chiral resolution techniques include:

- Chiral chromatography: Use columns with immobilized β-cyclodextrin or cellulose-based stationary phases to separate (R)- and (S)-enantiomers .

- Enzymatic resolution: Lipases or acylases selectively catalyze the hydrolysis of one enantiomer from a racemic mixture, yielding >99% enantiomeric excess .

Q. What strategies enable functionalization of this compound for peptide mimetics or enzyme inhibition studies?

- Answer:

- Acylation: React the amine group with activated esters (e.g., NHS esters) to form amide bonds. Use DMF as a solvent and DMAP as a catalyst at 0–25°C .

- Thionation: Treat with Lawesson’s reagent (2.5 equiv, toluene, 80°C) to replace carbonyl oxygen with sulfur, enhancing bioactivity .

Q. What analytical challenges arise when quantifying this compound in biological matrices, and how are they mitigated?

- Answer: Challenges include low endogenous concentrations and matrix interference. Solutions involve:

- Derivatization: Use fluorogenic tags (e.g., o-phthalaldehyde) to enhance detectability in HPLC-FLD .

- Stable isotope dilution: Employ ¹³C-labeled internal standards for LC-MS/MS to improve accuracy .

Q. Methodological Considerations

Q. How should reaction conditions be optimized for synthesizing this compound derivatives?

- Answer:

- Temperature control: Maintain <60°C to prevent racemization during amide bond formation.

- Solvent selection: Polar aprotic solvents (e.g., DMSO) enhance solubility of intermediates but may require inert atmospheres to avoid oxidation .

Q. What protocols ensure stability during long-term storage of this compound?

- Answer: Store in amber glass vials under argon at –20°C. Desiccate with silica gel to prevent hygroscopic degradation. Monitor purity biannually via HPLC .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations:

- Stereochemical Differences: Enantiomers (R)- and (S)-3-amino-5-methylhexanoic acid exhibit distinct biochemical interactions. For example, (R)-3-amino-5-methylhexanoic acid shares functional group orientation with (S)-β-phenylalanine despite differing in aliphatic/aromatic chains .

- Derivative Utility: Ester derivatives (e.g., ethyl 3-amino-5-methylhexanoate HCl) improve solubility for synthetic applications , while hydrochloride salts (e.g., L-β-homoleucine HCl, CAS: 96386-92-4) enhance stability in pharmaceutical formulations .

Antifungal Activity:

- 3-Amino-5-methylhexanoic acid reduces fungal infections by 90–100% in plants, comparable to aromatic compounds like biphenyl-2,3-diol and sinapaldehyde . Its aliphatic chain may facilitate membrane penetration, unlike aromatic analogs.

- (S)-β-Phenylalanine , though structurally similar in functional group arrangement, lacks reported antifungal activity, highlighting the importance of side-chain hydrophobicity .

Enzyme Interactions:

- In transaminase studies, (R)-3-amino-5-methylhexanoic acid binds similarly to (S)-β-phenylalanine, suggesting conserved active-site interactions despite differing side chains .

Preparation Methods

Resolution of Racemic Mixtures Using Chiral Resolving Agents

Diastereomeric Salt Formation with (S)-Mandelic Acid

The resolution of racemic 3-(aminomethyl)-5-methylhexanoic acid into its (S)-enantiomer (pregabalin) employs (S)-mandelic acid as a chiral resolving agent. The process involves:

-

Combining racemic 3-(aminomethyl)-5-methylhexanoic acid with (S)-mandelic acid in a solvent system (e.g., isopropyl alcohol/water).

-

Heating the mixture to 65–75°C to form a diastereomeric salt precipitate .

-

Isolating the (S)-enantiomer-mandelate salt via filtration and recrystallization.

-

Liberating the free (S)-enantiomer by treating the salt with a base (e.g., triethylamine) in methanol .

Optimization Parameters :

-

Solvent Ratio : A 3:1 isopropyl alcohol-to-water ratio maximizes salt precipitation efficiency .

-

Temperature Control : Cooling the reaction mixture to 0–5°C after heating ensures high-purity crystal formation .

-

Yield : This method achieves ≥90% enantiomeric excess (ee) with an overall yield of 70–75% .

Table 1: Key Conditions for Resolution-Based Synthesis

| Parameter | Optimal Value | Impact on Yield/Purity |

|---|---|---|

| Resolving Agent | (S)-Mandelic Acid | Ensures stereoselectivity |

| Solvent System | Isopropyl Alcohol/Water | Enhances salt solubility |

| Recrystallization Temp | 0–5°C | Reduces co-precipitation |

| Base for Liberation | Triethylamine | Mild conditions, minimal side reactions |

Two-Step Synthesis via Urethane Exchange and Reduction

Urethane Exchange Reaction

The first step converts methyl 3-formyl-5-methylhexanoate (III) to 3-carbamoyl-5-methylhexanoic acid (II) via ammonolysis:

-

Reacting (III) with ammonia in methanol at 20–30°C for 12–24 hours.

-

Acidifying the mixture to pH 2–3 with HCl to precipitate (II) .

Reaction Metrics :

Lithium Borohydride-Mediated Reduction

The second step reduces the carbamoyl group in (II) to an aminomethyl group:

-

Treating (II) with lithium borohydride (1.0–1.1 equiv) in tetrahydrofuran (THF) at 0–10°C.

-

Quenching the reaction with ammonium chloride and adjusting the pH to 7.5 to isolate the product .

Critical Considerations :

-

Temperature : Maintaining ≤10°C prevents over-reduction and byproduct formation .

-

Purity : Column chromatography or recrystallization yields ≥99% purity .

Table 2: Two-Step Synthesis Performance

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Urethane Exchange | NH3/MeOH, 20–30°C | 95.3 | 99.3 |

| Reduction | LiBH4/THF, 0–10°C | 88.4 | 99.2 |

Comparative Analysis of Industrial Methods

Resolution vs. Multi-Step Synthesis

-

Resolution Advantages :

-

Multi-Step Advantages :

Environmental and Cost Considerations

Properties

IUPAC Name |

3-amino-5-methylhexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2/c1-5(2)3-6(8)4-7(9)10/h5-6H,3-4,8H2,1-2H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLYMSIKVLAPCAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50369992 | |

| Record name | 3-Amino-5-methylhexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50369992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3653-34-7 | |

| Record name | 3-Amino-5-methylhexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50369992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DL-beta -Homoleucine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.